2,5-Bis(benzyloxy)benzaldehyde

Catalog No.
S799174
CAS No.
6109-54-2
M.F
C21H18O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(benzyloxy)benzaldehyde

CAS Number

6109-54-2

Product Name

2,5-Bis(benzyloxy)benzaldehyde

IUPAC Name

2,5-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

MPNYEOHUDBSABW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Currently Available Information

There is limited information readily available on the specific scientific research applications of 2,5-Bis(benzyloxy)benzaldehyde. Public scientific databases like PubChem [] primarily focus on the compound's structure, properties, and safety information.

While dedicated research on 2,5-Bis(benzyloxy)benzaldehyde might be scarce, its chemical structure suggests potential areas of exploration. The presence of the "benzyloxy" groups (protective groups for hydroxyl functionalities) and the "benzaldehyde" group (aromatic aldehyde) offers possibilities for its use in organic synthesis.

Potential Research Applications

Based on its structure, 2,5-Bis(benzyloxy)benzaldehyde could be a relevant material for research in the following areas:

  • Organic Synthesis: The benzyloxy groups can be selectively removed under appropriate conditions to reveal di-hydroxylated aromatic rings. This could be useful for the synthesis of various complex molecules with specific functionalities.
  • Precursor for Polymers: The aldehyde group can participate in condensation reactions, potentially leading to the formation of polymers with interesting properties.
  • Material Science: The aromatic core and functional groups might be suitable for exploring applications in areas like optoelectronic materials or liquid crystals, depending on further research.

2,5-Bis(benzyloxy)benzaldehyde is an organic compound with the molecular formula C21H18O3C_{21}H_{18}O_3 and a CAS number of 6109-54-2. It features two benzyloxy groups attached to a benzaldehyde moiety, specifically at the 2 and 5 positions of the benzene ring. This compound is notable for its aromatic characteristics and is often utilized as a building block in organic synthesis due to its reactivity and structural complexity. The presence of the benzyloxy groups enhances its solubility in organic solvents, making it suitable for various

Typical of aldehydes and ethers:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cleavage Reactions: The benzyloxy groups can be cleaved under specific conditions, generating phenolic compounds. For instance, selective cleavage can occur using strong acids or oxidative conditions .

The synthesis of 2,5-bis(benzyloxy)benzaldehyde can be achieved through several methods:

  • Alkylation Reactions: Starting from 2,5-dihydroxybenzaldehyde, alkylation with benzyl bromide in the presence of a base (such as potassium carbonate) can yield the desired compound.
  • Direct Etherification: The reaction of phenol derivatives with benzyl halides under basic conditions can directly produce bis(benzyloxy) compounds.
  • Multi-step Synthesis: More complex synthetic routes may involve protecting groups and subsequent deprotection steps to obtain high yields and purity .

2,5-Bis(benzyloxy)benzaldehyde serves various purposes in both academic and industrial settings:

  • Building Block: It is used as a precursor in organic synthesis for creating more complex molecules.
  • Research Tool: Its unique structure makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
  • Potential Pharmaceutical Intermediate: Given its structural properties, it may play a role in developing new pharmaceuticals or agrochemicals .

Interaction studies involving 2,5-bis(benzyloxy)benzaldehyde focus on its reactivity with other chemical species. Research has indicated that it can form complexes with transition metals or react with various nucleophiles, which may lead to new compounds with enhanced properties. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring its potential biological activities .

Several compounds share structural similarities with 2,5-bis(benzyloxy)benzaldehyde. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3,4-DibenzyloxybenzaldehydeContains two benzyloxy groups at different positionsExhibits different reactivity due to position change
4-BenzyloxybenzaldehydeContains one benzyloxy groupSimpler structure; less steric hindrance
2-Hydroxy-5-benzylphenyl etherContains hydroxyl group instead of aldehydePotentially different biological activity

The uniqueness of 2,5-bis(benzyloxy)benzaldehyde lies in its specific substitution pattern and the presence of two benzyloxy groups that provide enhanced solubility and reactivity compared to simpler analogs .

The systematic IUPAC name for this compound is 2,5-bis(phenylmethoxy)benzaldehyde. Key identifiers include:

PropertyValue
CAS Registry Number6109-54-2
Molecular Formula$$ \text{C}{21}\text{H}{18}\text{O}_{3} $$
Synonyms2,5-Di-O-benzylbenzaldehyde; 2,5-Bis(benzyloxy)benzenecarbaldehyde
SMILESO=CC1=CC(OC(C2=CC=CC=C2))=CC=C1OC(C3=CC=CC=C3)
InChI KeyMPNYEOHUDBSABW-UHFFFAOYSA-N

The compound typically appears as a white to yellow crystalline solid. Its benzyloxy groups enhance solubility in nonpolar solvents, facilitating its use in organic reactions.

Historical Development and Discovery

The synthesis of 2,5-bis(benzyloxy)benzaldehyde emerged from advancements in protective group chemistry. Early methods involved Williamson ether synthesis, where 2,5-dihydroxybenzaldehyde was alkylated with benzyl bromide in the presence of a base like potassium carbonate. This approach, refined through microwave-assisted techniques, improved yields and reduced reaction times.

A pivotal development was the use of magnesium bromide ($$ \text{MgBr}_2 $$) to selectively deprotect benzyl groups under controlled conditions, enabling modular synthesis of derivatives. Industrial-scale production now employs phase-transfer catalysis to optimize efficiency.

Structural Significance in Organic Chemistry

The compound’s structure exhibits three critical features:

  • Benzyloxy Protective Groups: These groups shield hydroxyl functionalities during multi-step syntheses, preventing unwanted side reactions.
  • Aldehyde Reactivity: The aldehyde moiety participates in condensations (e.g., Schiff base formation) and nucleophilic additions, serving as a gateway to diverse heterocycles.
  • Steric and Electronic Effects: The 2,5-substitution pattern creates steric hindrance, directing regioselectivity in electrophilic aromatic substitutions.

Electronic Properties:

The benzyloxy groups donate electron density via resonance, activating the benzene ring toward electrophiles at the para and meta positions relative to the aldehyde.

Research Importance and Applications Overview

2,5-Bis(benzyloxy)benzaldehyde is integral to several research domains:

Medicinal Chemistry

  • Schiff Base Synthesis: Reacts with amines to form Schiff bases, which exhibit antimicrobial and anticancer activities. For example, condensation with 2-aminopyridine yields ligands for metal complexes studied in chemotherapy.
  • Antioxidant Development: Serves as a precursor for fluorene-based antioxidants, which scavenge free radicals in biological systems.

XLogP3

4.3

Wikipedia

2,5-Bis(benzyloxy)benzaldehyde

Dates

Modify: 2023-08-15

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